molecular formula C16H19N5O3 B2934855 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421513-41-8

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2934855
CAS No.: 1421513-41-8
M. Wt: 329.36
InChI Key: BEXZBTSRGOKJTF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound combining imidazole, pyrazole, and furan moieties. The compound’s design leverages the pharmacological versatility of imidazole (noted for antimicrobial and anticancer properties) and pyrazole (known for kinase inhibition and metabolic stability) . The furan ring may enhance solubility or modulate electronic properties, influencing binding affinity .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-10-12(13-5-4-8-24-13)18-14(20)6-7-17-15(22)11-9-21(2)19-16(11)23-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZBTSRGOKJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CN(N=C2OC)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an imidazole ring, and a pyrazole moiety, which are known to contribute to various pharmacological effects. The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, with a molecular weight of approximately 318.35 g/mol. The structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of the Furan and Imidazole Intermediates : These can be synthesized through cyclization reactions.
  • Coupling Reactions : The final product is obtained through coupling of the prepared intermediates with appropriate reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with imidazole and pyrazole cores have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF7 (breast cancer)25.72 ± 3.95
Compound BU87 (glioblastoma)45.2 ± 13.0

Flow cytometry analysis indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that imidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus10
Escherichia coli15

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Furan Ring : Contributes to electron delocalization, enhancing interaction with biological targets.
  • Imidazole and Pyrazole Moieties : Known for their role in enzyme inhibition and receptor binding.
  • Substituents : The methoxy group enhances solubility and bioavailability.

Study 1: Anticancer Efficacy

In a preclinical study, the efficacy of the compound was tested on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy .

Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. Compounds showed varying degrees of inhibition, with some exhibiting potent activity against multidrug-resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
  • Structure : Features a bipyridine core linked to an imidazole and a phenylenediamine group.
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) using 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
  • Key Differences : Lacks the pyrazole-carboxamide and furan motifs present in the target compound. The bipyridine system may confer distinct electronic properties and metal-binding capabilities .
2.1.2 6-(2-Methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
  • Structure : Contains a pyridazine-carboxamide backbone with imidazole and trifluoromethoxyphenyl groups.
  • The trifluoromethoxy group enhances metabolic stability compared to the target’s methoxy group .
2.1.3 N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
  • Structure : Shares the furan-pyrazole-ethyl-carboxamide framework but substitutes the imidazole with a trimethylpyrazole group.
  • The trimethylpyrazole may increase steric hindrance, affecting target binding .

Pharmacological and Physicochemical Properties

  • Target Compound: Predicted logP ~2.5 (moderate lipophilicity) due to furan and methoxy groups.
  • N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine : Exhibits fluorescence, implying applications in bioimaging or probe development .
  • 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones: Demonstrated antimicrobial activity (MIC: 2–16 µg/mL against S.

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